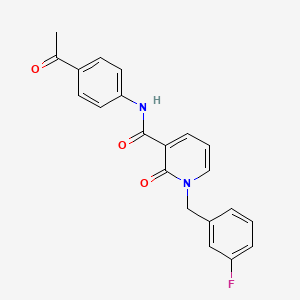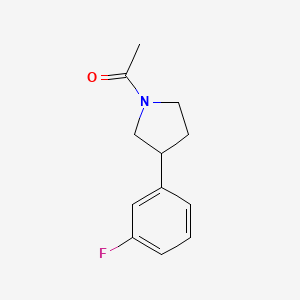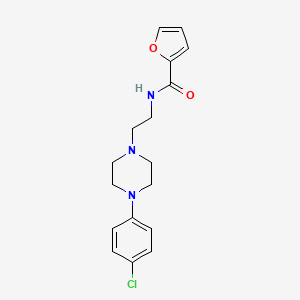![molecular formula C16H11ClN4O B2967956 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866143-27-3](/img/structure/B2967956.png)
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is a chemical compound that has been of significant interest in scientific research. It is also known as BCTC . The empirical formula of this compound is C20H25ClN4O and it has a molecular weight of 372.89 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carboxamide group, a pyrimidine ring, and a pyridine ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 310.74, and it appears as a white to beige powder . It is soluble in DMSO . For more detailed properties, it is recommended to refer to the Material Safety Data Sheet (MSDS) or similar resources.Scientific Research Applications
Synthesis and Structural Insights
Synthesis of Heterocyclic Compounds : Research has shown that compounds like 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide serve as precursors or intermediates in the synthesis of heterocyclic compounds. These compounds play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. Their structural versatility enables the synthesis of complex molecules with potential pharmaceutical applications (Demeunynck & Baussanne, 2013).
Pharmacological Potential
Antitumor Activity : Several studies have focused on the synthesis and biological evaluation of compounds containing the quinazolinone scaffold, with a particular emphasis on those possessing antitumor activities. The inclusion of specific functional groups, such as the pyrimidinyl moiety, has been explored for enhancing the antitumor efficacy of these compounds, underscoring their potential as leads for anticancer drug development (Iradyan et al., 2009).
Advancements in Material Science
Optoelectronic Materials : The integration of pyrimidinyl and related heterocyclic moieties into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These compounds exhibit promising photophysical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The research highlights the compound's role in the development of materials with enhanced electronic and photonic performance (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It is noted that similar compounds play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Action Environment
It is noted that similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKVXAKOKBFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)

![N-(3-methoxypropyl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2967881.png)
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)



![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)
![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)
![Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2967894.png)
![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)
